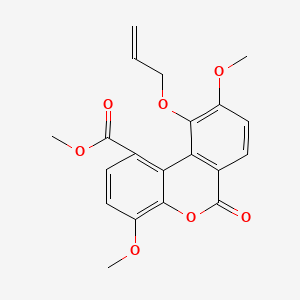
10-O-Allyl-3,8-déshydroxy-9-O-méthyl acide lutéique ester méthylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein modifications.
Industry: It is used in the production of various biochemical products.
Méthodes De Préparation
The synthesis of 10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester involves multiple steps, including the protection and deprotection of functional groups, as well as various coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired yield and purity . Industrial production methods often involve optimizing these synthetic routes to scale up the production while maintaining the compound’s integrity and activity .
Analyse Des Réactions Chimiques
10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Mécanisme D'action
The mechanism of action of 10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester can be compared with other similar compounds, such as:
- 10-O-Allyl-3,8-deshydroxy Luteic Acid Methyl Ester
- 9-O-Methyl Luteic Acid Methyl Ester
- 3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .
Propriétés
IUPAC Name |
methyl 4,9-dimethoxy-6-oxo-10-prop-2-enoxybenzo[c]chromene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-5-10-26-17-13(23-2)8-7-12-15(17)16-11(19(21)25-4)6-9-14(24-3)18(16)27-20(12)22/h5-9H,1,10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNMJAPYGWPHLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)OC)C3=C(C=CC(=C3OCC=C)OC)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657988 |
Source


|
| Record name | Methyl 4,9-dimethoxy-6-oxo-10-[(prop-2-en-1-yl)oxy]-6H-dibenzo[b,d]pyran-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173188-31-2 |
Source


|
| Record name | Methyl 4,9-dimethoxy-6-oxo-10-(2-propen-1-yloxy)-6H-dibenzo[b,d]pyran-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173188-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,9-dimethoxy-6-oxo-10-[(prop-2-en-1-yl)oxy]-6H-dibenzo[b,d]pyran-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
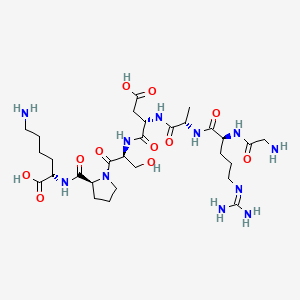
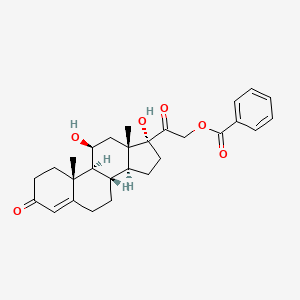
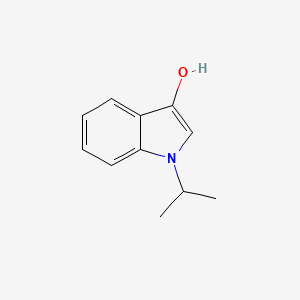
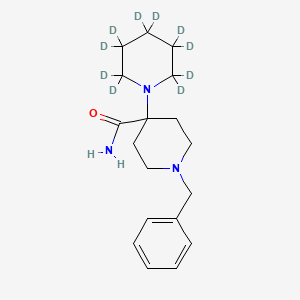
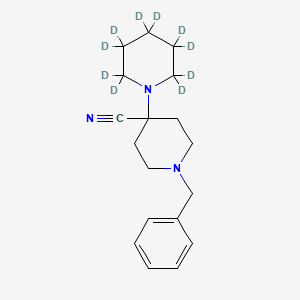
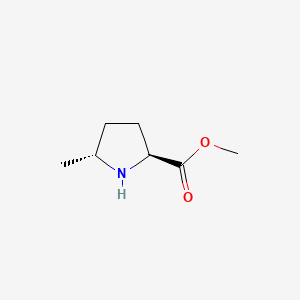
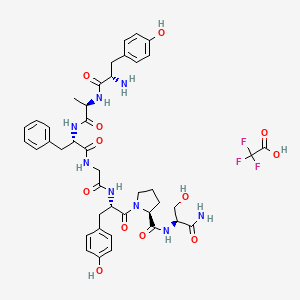
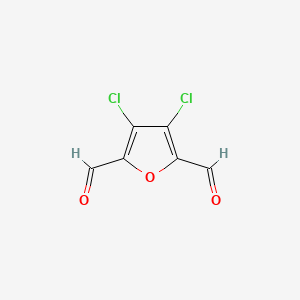
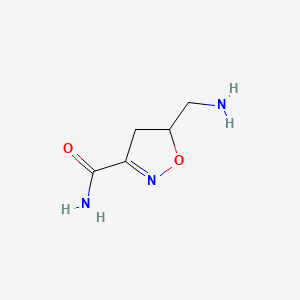
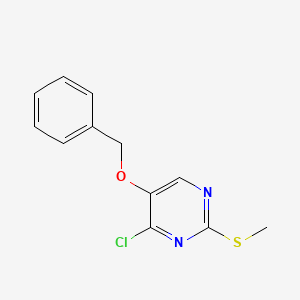
![2-[[1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethanol 1-Benzoate Hydrochloride (Benfluorex I](/img/new.no-structure.jpg)
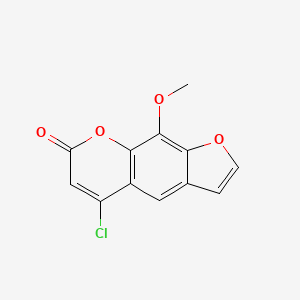
![2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-ol](/img/structure/B590076.png)

